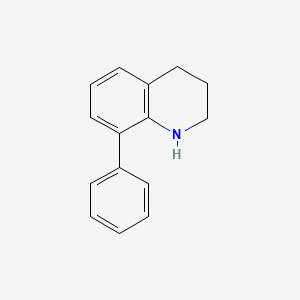
8-Phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 6-bromo-1,2,3,4-tetrahydroquinoline is reacted with phenylboronic acid in the presence of a palladium catalyst . Another method includes the tandem synthesis involving Claisen-Schmidt condensation followed by reductive intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation of quinoline derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
8-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties but without the phenyl group at the 8th position.
8-Methoxy-1,2,3,4-tetrahydroquinoline: Another derivative with a methoxy group instead of a phenyl group.
6,8-Diaryl-1,2,3,4-tetrahydroquinoline: A compound with aryl groups at both the 6th and 8th positions.
Uniqueness: The presence of the phenyl group at the 8th position in 8-Phenyl-1,2,3,4-tetrahydroquinoline enhances its reactivity and potential for diverse applications. This structural feature distinguishes it from other tetrahydroquinoline derivatives and contributes to its unique chemical and biological properties .
Properties
CAS No. |
60640-18-8 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
8-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-4,6-8,10,16H,5,9,11H2 |
InChI Key |
PYQFOHJZRJICKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C3=CC=CC=C3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
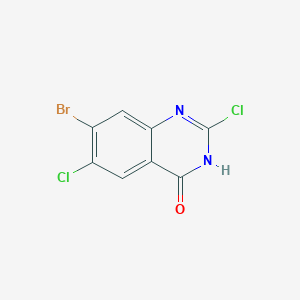
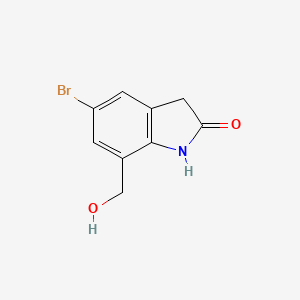
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
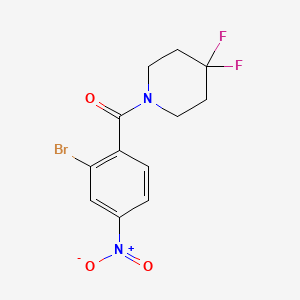

![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
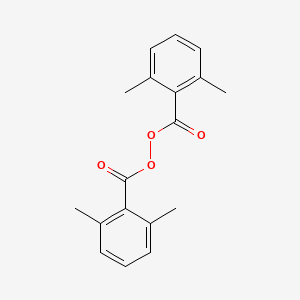

![7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
